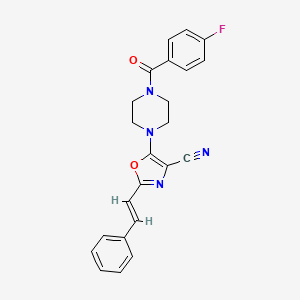

![molecular formula C14H14N4 B3012152 2-[3-苯胺基-1-(二甲胺基)-2-丙烯亚基]丙二腈 CAS No. 339102-67-9](/img/structure/B3012152.png)

2-[3-苯胺基-1-(二甲胺基)-2-丙烯亚基]丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

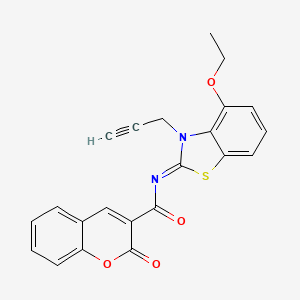

The compound "2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile" is a chemical intermediate that has been studied for its potential use in synthesizing heterocyclic compounds. This compound is related to enaminones, which are versatile building blocks in the synthesis of various heterocyclic structures. Enaminones are known to react with malononitrile to form a variety of products, depending on the reaction conditions and the nature of the substituents on the enaminone.

Synthesis Analysis

The synthesis of related compounds has been explored in two studies. In the first study, enaminones were reacted with malononitrile in the presence of ethanolic piperidine to produce 2,3-dihydropyridazine-4-carboxylic acids. This reaction involved the intermediates 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides, which could be further transformed into 1,2-dihydropyridine-3-carboxylic acid and 1,2-dihydropyridine-3-carbonitrile derivatives through reflux in ethanol/HCl and acetic acid (AcOH) . The second study reported the condensation of monomeric and "dimeric" malononitrile with dimethylaminophenyl propenone in nonpolar solvents to form linear dienes and trienes. The intermediate 2-cyano-5-dimethylamino-3-phenyl-2,4-pentadienamide was identified as a precursor for the cyclization to pyridones in acidic media .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a malononitrile moiety conjugated to an enaminone structure. The enaminone core is a key feature that allows for the formation of various heterocyclic compounds through different reaction pathways. The studies have not provided detailed molecular structure analysis specific to "2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile," but the reported intermediates and reaction products suggest a high degree of conjugation and the potential for cyclization to form heterocyclic rings .

Chemical Reactions Analysis

The chemical reactions involving enaminones and malononitrile are complex and can lead to a variety of products. The reported studies show that these reactions can be manipulated to produce specific heterocyclic compounds by altering the reaction conditions. For example, the reaction of enaminones with malononitrile in the presence of nitrous acid or benzenediazonium chloride leads to the formation of 2,3-dihydropyridazine-4-carboxylic acids . Similarly, the cyclization of the intermediate 2-cyano-5-dimethylamino-3-phenyl-2,4-pentadienamide in acidic media results in the formation of pyridones .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile" and its related compounds are not explicitly detailed in the provided studies. However, the reactivity of the enaminone and malononitrile moieties suggests that these compounds are likely to be polar and may exhibit significant solubility in organic solvents. The presence of the dimethylamino group could also influence the basicity of the compound. The studies indicate that the intermediates and reaction products can undergo further transformations under acidic or basic conditions, which is indicative of their reactive nature .

科学研究应用

合成应用

2-[3-苯胺基-1-(二甲胺基)-2-丙烯亚基]丙二腈已在有机合成领域得到探索。Jachak 等人 (1993) 的一项研究探讨了它与各种氨基化合物的反应性,导致合成偶氮甲碱和 5-甲酰胞嘧啶的衍生物,展示了其在合成化学中的多功能性 (Jachak, Mittelbach, & Junek, 1993)。此外,Al-Mousawi 等人 (2009) 描述了它在与烯胺酮反应中的用途,突出了其作为有机合成中构建模块的潜力 (Al-Mousawi, Moustafa, Abdel-Khalik, & Elnagdi, 2009)。

光学和光物理性质

Zhao 等人 (2007) 的一项研究调查了丙二腈衍生物(包括 2-[3-苯胺基-1-(二甲胺基)-2-丙烯亚基]丙二腈)的双光子吸收特性。研究揭示了强烈的分子内电荷转移吸收带,使得这些化合物适用于光物理研究 (Zhao, Xiao, Wu, & Fang, 2007)。

医学影像应用

在医学领域,Shoghi-Jadid 等人 (2002) 将该化合物的衍生物用于阿尔茨海默病患者的正电子发射断层扫描。该研究证明该化合物有能力定位和监测大脑中神经原纤维缠结和 β-淀粉样斑块的发展 (Shoghi-Jadid 等人,2002)。

环境和化学传感

Schramm 等人 (2016) 的一项研究合成了丙二腈的衍生物,用于检测水中的氰化物。这些化合物表现出高选择性和灵敏度,表明它们作为环境监测的光学器件的潜力 (Schramm, Menger, & Machado, 2016)。

晶体学和结构研究

Bogdanov 等人 (2019) 对 2-[3-苯胺基-1-(二甲胺基)-2-丙烯亚基]丙二腈的衍生物进行了合成和晶体结构研究。他们的研究有助于理解溶剂变色行为和在材料科学中的潜在应用 (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019)。

属性

IUPAC Name |

2-[(E)-3-anilino-1-(dimethylamino)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-18(2)14(12(10-15)11-16)8-9-17-13-6-4-3-5-7-13/h3-9,17H,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFPSVGAUFADRX-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

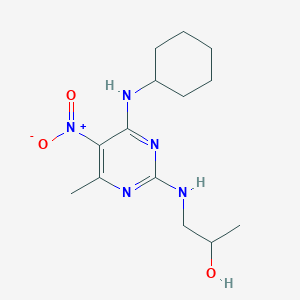

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

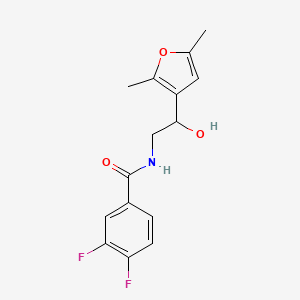

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

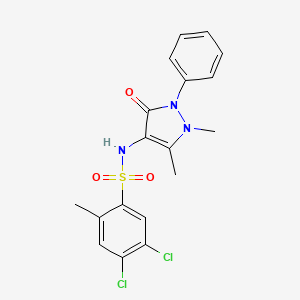

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B3012088.png)

![Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3012089.png)

![1-(2-hydroxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012090.png)

![N-[3-(1-hexynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3012091.png)